2,3-Dimethylstyrene

Descripción general

Descripción

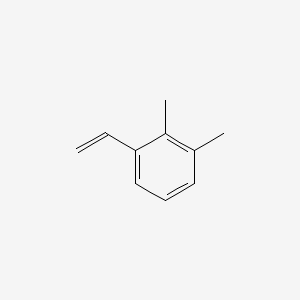

2,3-Dimethylstyrene, also known as 1,2-Dimethyl-3-vinylbenzene, is an aromatic compound with the molecular formula C10H12. It is a derivative of styrene, characterized by the presence of two methyl groups attached to the benzene ring at the 2 and 3 positions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,3-Dimethylstyrene can be synthesized through several methods. One common approach involves the alkylation of toluene with ethylene in the presence of a catalyst, followed by dehydrogenation. Another method includes the Friedel-Crafts alkylation of xylene with ethylene, using aluminum chloride as a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of 2,3-dimethylphenylethane. This process is carried out at high temperatures and in the presence of a suitable catalyst, such as chromium oxide or platinum .

Análisis De Reacciones Químicas

Polymerization Reactions

2,3-Dimethylstyrene undergoes both thermal and catalytic polymerization to form high-molecular-weight polymers. Key findings include:

Thermal Polymerization

-

Conditions : Temperatures between 70–120°C yield polymers with intrinsic viscosities ≥0.1, indicating moderate to high molecular weights .

-

Catalysts : Benzoyl peroxide accelerates polymerization, with emulsion methods producing higher molecular weights compared to aqueous dispersion techniques .

-

Solubility : Resulting polymers dissolve in aromatic hydrocarbons (e.g., toluene) and chlorinated solvents but precipitate in non-polar media like ethyl ether .

| Parameter | Thermal Polymerization | Emulsion Polymerization |

|---|---|---|

| Temperature Range | 70–120°C | 90–120°C |

| Catalyst | Benzoyl peroxide | Persulfate initiators |

| Molecular Weight | Moderate | High |

| Conversion Efficiency | 60–80% | 85–95% |

Copolymerization with Styrene Derivatives

This compound participates in free-radical copolymerization with styrene (ST) and substituted cyanoacrylates, forming materials with tailored properties:

Example Reaction:

Styrene–Isobutyl 2,3-Dimethylphenylcyanoacrylate Copolymer

-

Structure : NMR data confirm alternating styrene and cyanoacrylate units, with methyl groups influencing steric interactions .

Key Observations :

-

Copolymers exhibit enhanced thermal stability compared to polystyrene homopolymers.

-

Methyl groups reduce chain mobility, increasing glass transition temperatures.

Cycloaddition Reactions with Arynes

This compound reacts with tetrahalogenobenzynes (e.g., tetrachlorobenzyne) to form polycyclic aromatic hydrocarbons:

Reaction Pathway:

-

Diels-Alder Mechanism : The styrenic double bond acts as a dienophile, reacting with arynes to yield 9,10-dihydrophenanthrene derivatives .

-

Deuteration Studies : Isotopic labeling confirms hydrogen abstraction from the methyl groups during phenanthrene formation .

| Aryne Type | Product | Yield |

|---|---|---|

| Tetrachlorobenzyne | 1,2,3,4-Tetrachloro-9,10-dihydrophenanthrene | 40% |

| Tetrafluorobenzyne | 1,2,3,4-Tetrafluoro-9,10-dihydrophenanthrene | 38% |

Aplicaciones Científicas De Investigación

2,3-Dimethylstyrene has several applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mecanismo De Acción

The mechanism of action of 2,3-Dimethylstyrene involves its interaction with various molecular targets and pathways. In polymerization reactions, it acts as a monomer that undergoes radical or ionic polymerization to form polymers. The presence of methyl groups influences the reactivity and stability of the resulting polymers .

Comparación Con Compuestos Similares

Styrene: The parent compound, lacking the methyl groups.

4-Methylstyrene: A derivative with a single methyl group at the 4 position.

2,4-Dimethylstyrene: A derivative with methyl groups at the 2 and 4 positions.

Comparison: 2,3-Dimethylstyrene is unique due to the specific positioning of the methyl groups, which affects its chemical reactivity and physical properties. Compared to styrene, it has higher boiling and melting points and different polymerization behavior. The presence of two methyl groups also enhances its stability and resistance to oxidation .

Actividad Biológica

2,3-Dimethylstyrene (DMS), also known as 1,2-Dimethyl-3-vinylbenzene, is an aromatic compound with the molecular formula CH. It is a derivative of styrene characterized by two methyl groups attached to the benzene ring at the 2 and 3 positions. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of various scientific studies.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways, although specific pathways for DMS are still under investigation.

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. Notably, it has been reported to induce apoptosis in cancer cell lines. For example, one study demonstrated that DMS could significantly reduce cell viability in MGC-803 gastric cancer cells with an IC value of 5.1 µM and in HGC-27 cells with an IC value of 7.6 µM . The compound appears to exert its effects by modulating key signaling pathways involved in cell proliferation and survival.

The biological activity of DMS can be attributed to several mechanisms:

- Cell Cycle Arrest : DMS has been shown to cause G2/M phase arrest in cancer cells, preventing them from dividing.

- Inhibition of Cell Migration : It reduces the migratory capacity of cancer cells, which is crucial for metastasis.

- Induction of Apoptosis : DMS increases the Bax/Bcl-2 ratio, promoting apoptosis in malignant cells .

Study on Anticancer Activity

A detailed study investigated the effects of this compound on gastric cancer cell lines. The researchers treated MGC-803 and HGC-27 cells with varying concentrations of DMS and assessed cell viability using MTT assays. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed through flow cytometry analysis.

| Cell Line | IC (µM) | Apoptosis Induction (%) |

|---|---|---|

| MGC-803 | 5.1 | 70 |

| HGC-27 | 7.6 | 65 |

Study on Antimicrobial Activity

Another research effort focused on the antimicrobial properties of DMS derivatives against various pathogens. The study utilized disk diffusion methods to evaluate antibacterial activity against strains such as E. coli and S. aureus.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 75 |

The results suggest that DMS derivatives possess promising antimicrobial properties that warrant further exploration.

Synthesis and Industrial Applications

This compound is synthesized through various chemical processes, including the selective conversion of limonene using palladium catalysts under specific reaction conditions . This synthesis not only highlights its potential as a precursor for polymers but also underscores its utility in producing specialty chemicals.

Industrial Uses

DMS is primarily used in:

- Polymer Production : As a monomer for synthesizing copolymers.

- Chemical Intermediates : In the production of specialty chemicals.

- Pharmaceutical Precursors : Research is ongoing to explore its potential in drug development.

Safety and Toxicity

While exploring the biological activities of this compound, it is crucial to consider its safety profile. The compound is classified as a combustible liquid and may cause skin and eye irritation upon contact. Therefore, appropriate safety measures should be implemented when handling this compound in laboratory settings .

Propiedades

IUPAC Name |

1-ethenyl-2,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-4-10-7-5-6-8(2)9(10)3/h4-7H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOUDBQOEJSUPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865381 | |

| Record name | 1-Ethenyl-2,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27496-76-0, 27576-03-0, 40243-75-2 | |

| Record name | Vinylxylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027496760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethenyl-, dimethyl deriv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027576030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethenyl-2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040243752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylxylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.